molecular formula C13H13ClN2O2S B3163872 Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate CAS No. 886499-62-3

Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate

Cat. No. B3163872
CAS RN: 886499-62-3
M. Wt: 296.77 g/mol
InChI Key: KXBJXIZSSIYICF-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . This compound is an organic ligand and possesses strong coordination ability and displays diverse coordination modes due to the presence of N, O coordination atoms .


Synthesis Analysis

The synthesis of this compound involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . Another method involves the reaction of equimolar quantities of ethyl-4-chloroacetoacetate, phenylthiourea, and salicylaldehyde in PEG-600 at room temperature .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

Thiazole compounds, including this compound, have been found to undergo various chemical reactions. For instance, the thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . Additionally, these compounds can react with arylidenemalononitrile to yield 5-amino-2-(2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinyl)-7-substituted-7H-pyrano[2,3-d]thiazole-6-carbonitrile .


Physical And Chemical Properties Analysis

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

Scientific Research Applications

Glucosidase Inhibition Studies

A study by Babar et al. (2017) outlines the synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates and their glucosidase inhibition activities. Among the synthesized compounds, one demonstrated significant inhibition towards α-glucosidase, suggesting potential applications in managing diseases like diabetes through the regulation of glucosidase activity. Molecular docking further supported these findings by showing the compounds' interaction with enzyme active sites (Babar, Tarazi, Duarte, Alshammari, Gilani, Iqbal, Munawwar, Alves, Khan, 2017).

Antimicrobial Agents

Desai, Shihora, and Moradia (2007) investigated the synthesis and characterization of new quinazolines as potential antimicrobial agents. While not directly mentioning Ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate, the study contributes to the broader understanding of thiazole derivatives' roles in developing antimicrobial strategies. The newly synthesized compounds exhibited antibacterial and antifungal activities against several pathogens (Desai, Shihora, Moradia, 2007).

Antiamoebic Activity and Cytotoxicity

Shirai et al. (2013) prepared ethyl (5-alkyl-2-amino-1,3-thiazol-4-yl) acetates to explore their antiamoebic activities and cytotoxicity. Compounds demonstrated good in vitro activity against Acanthamoeba polyphaga, with one compound showing particularly promising amoebicidal properties. This suggests the potential use of this compound derivatives in treating amoebic infections (Shirai, Endo, Maseda, Omasa, 2013).

Pharmacological Activities

Attimarad et al. (2017) synthesized a series of ethyl 2-[2-substituted-4-(thiophenyl)thiazolyl]acetates and investigated their anti-inflammatory, analgesic, and antioxidant activities. The study found that compounds with halogen substitution exhibited good anti-inflammatory and analgesic activities, suggesting the therapeutic potential of thiazole derivatives in pain and inflammation management (Attimarad, Khedr, Aldhubiab, 2017).

Future Directions

Thiazole compounds have been the subject of extensive research due to their diverse biological activities and potential applications in medicine and agriculture . Future research may focus on exploring new synthesis methods, studying their biological activities, and developing new drugs and pesticides based on thiazole compounds.

properties

IUPAC Name

ethyl 2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-2-18-12(17)7-11-8-19-13(16-11)15-10-5-3-4-9(14)6-10/h3-6,8H,2,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBJXIZSSIYICF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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